6-Methoxy-isochroman

Overview

Description

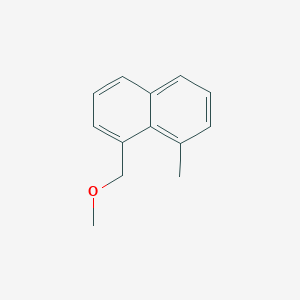

6-Methoxy-isochroman, also known as 6-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one, is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da .

Synthesis Analysis

The synthesis of isochromans can be achieved through various methods. One such method involves the use of donor/donor carbenes and Rh2(R-PTAD)4 as a catalyst . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol .Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . For more detailed structural analysis, crystallographic data and atomic coordinates can be referred from scientific literature .Physical and Chemical Properties Analysis

This compound has a molecular weight of 178.18 . For more detailed physical and chemical properties, one can refer to resources like ChemSpider and ChemicalBook .Scientific Research Applications

Bioactive Compound Synthesis

- Endophytic Fungi Derivatives : Isolation of new isochromanone derivatives from endophytic fungus cultures, including variants of 6-Methoxy-isochroman, has shown moderate inhibitory activities on nitric oxide levels in macrophage cells, indicating potential bioactive properties (Kim et al., 2018).

Chemical Synthesis and Analysis

- Palladium-Catalyzed Aryl C–H Alkylation : Utilization in the total synthesis of natural products, like berkelic acid, highlighting its role in complex chemical syntheses (Wang et al., 2020).

- Identification of Structural Isomers : Differentiation of JWH-081 positional isomers (including 6-Methoxy variants) using GC-MS/MS techniques, crucial for forensic toxicology and drug legislation (Kusano et al., 2015).

Material Science and Imaging

- Fluorescent Scaffolds : Development of fluorescent scaffolds, like 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs), from 7-hydroxyisoflavones including this compound variants, used in fluorescence microscopy imaging of cells and tissues (Miao et al., 2015).

- Photochromic Dye Development : Introduction of methoxy groups, including 6-Methoxy variants, in photochromic dyes for applications like photochromic lenses (Momoda et al., 2015).

Medical and Biological Research

- Antitumor Activity : Synthesis and physicochemical characterization of amide and pH cleavable hydrazone conjugates of γ-tocotrienol isomer of vitamin E with methoxy-poly(ethylene) glycol, showing potential in vitro antitumor activity (Abu-Fayyad & Nazzal, 2017).

- Quantum Entanglement in Cancer Diagnosis : Investigating the entanglement dynamics induced by non-linear interaction between a moving nano molecule (including this compound derivatives) and a two-mode field, for potential applications in human cancer cells, tissues, and tumors diagnosis (Alireza et al., 2019).

Corrosion Inhibition

- Low Alloy Steel Corrosion Inhibition : Studies on derivatives like 7-methoxy chromone-3-acrylic acid for inhibition of steel corrosion, providing insights into industrial applications (Kumar et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-11-10-3-2-9-7-12-5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMSWYFTVSETMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(COCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561314 | |

| Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33348-59-3 | |

| Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

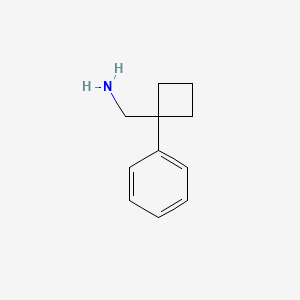

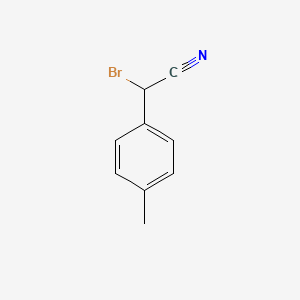

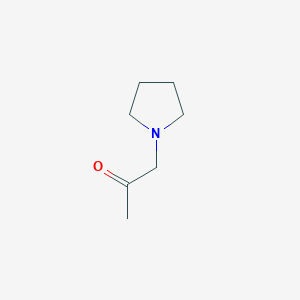

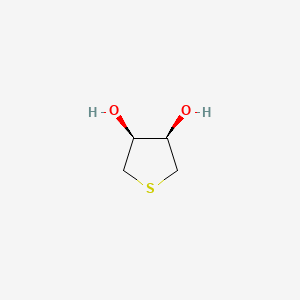

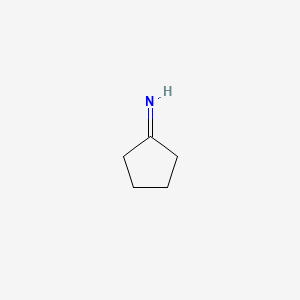

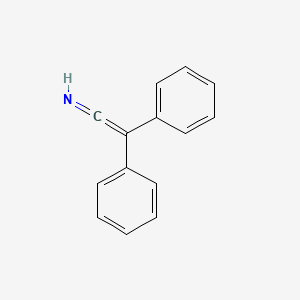

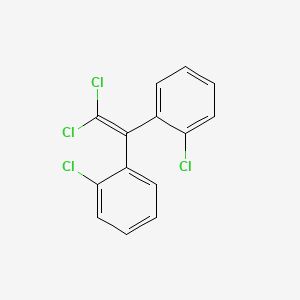

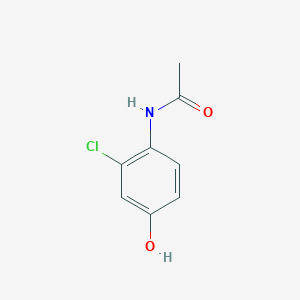

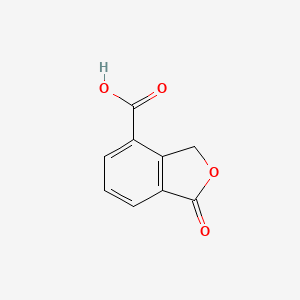

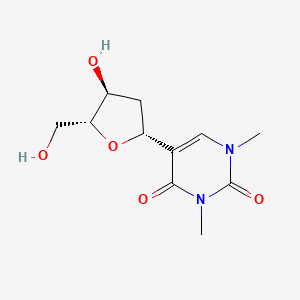

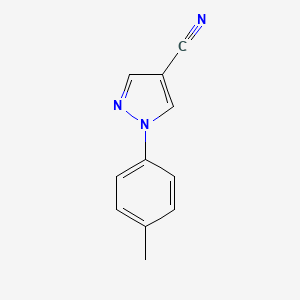

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.